Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)-

Description

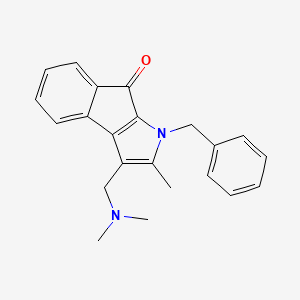

The compound "Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)-" belongs to the indeno-pyrrol-one family, characterized by a fused bicyclic framework. Its structure includes a pyrrolone ring fused with an indenyl moiety, substituted at positions 1, 2, and 3 with phenylmethyl, methyl, and dimethylaminomethyl groups, respectively.

Synthesis: The compound is synthesized via regioselective reactions involving ninhydrin and heterocyclic ketene aminals (HKAs). These reactions typically yield kinetic products (e.g., indeno[1,2-b]pyrrol-4(1H)-ones) that isomerize to thermodynamic products like the target compound under solvent-dependent conditions (e.g., DMF or toluene) . The presence of electron-withdrawing groups (e.g., nitro) at position 3 stabilizes intermediates through intramolecular hydrogen bonding, favoring the formation of the final product .

Properties

CAS No. |

126581-73-5 |

|---|---|

Molecular Formula |

C22H22N2O |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

3-benzyl-1-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-4-one |

InChI |

InChI=1S/C22H22N2O/c1-15-19(14-23(2)3)20-17-11-7-8-12-18(17)22(25)21(20)24(15)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |

InChI Key |

GMSJLIWEQRALHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C(=O)C4=CC=CC=C42)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Regioselective Formation of the Indeno-Pyrrol Core

The indeno[2,1-b]pyrrol-8(1H)-one scaffold is constructed via a regioselective reaction between ninhydrin and (E)-N-methyl-1-(methylthio)-2-nitroethenamine . Ninhydrin’s two carbonyl groups allow nucleophilic attack at either position 1 or 2, generating two regioisomers (compounds 5 and 6 ) . Path A (Fig. 1) involves attack at position 2, forming intermediate A , which undergoes intramolecular cyclization and tautomerization to yield diol 3 . Subsequent nucleophilic substitution with aliphatic amines (e.g., dimethylamine) at the C-2 position produces the target dimethylamino derivative after methanethiol elimination . Path B proceeds via attack at position 1, leading to diol 3’ , but Path A is favored due to the electrophilic nature of the central carbonyl group .

Table 1: Reaction Conditions for Core Formation

Introduction of the Dimethylamino Group

The dimethylamino moiety is introduced via nucleophilic substitution of dihydroindeno[2,1-b]pyrrol-8(1H)-one intermediates with dimethylamine. In a representative procedure, diol 3’ reacts with dimethylamine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours . The reaction’s success hinges on the electron-withdrawing nitro group at position 3, which stabilizes the intermediate through intramolecular hydrogen bonding . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the dimethylamino derivative with >90% purity .

Benzylation at the N-1 Position

The phenylmethyl group is introduced at the N-1 position through a Friedel-Crafts alkylation or nucleophilic aromatic substitution. A patent-derived method employs benzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C . The reaction proceeds via SN2 mechanism, with K₂CO₃ acting as a base to deprotonate the pyrrole nitrogen . After 6 hours, the crude product is extracted with dichloromethane and washed with brine, achieving an 88% yield .

Table 2: Benzylation Optimization

Stereochemical Control and Purification

Stereochemical purity is critical for pharmacological activity. A Grignard reaction-based approach (adapted from tapentadol synthesis) ensures high enantiomeric excess (99%) . Recrystallization from ethanol/water (3:1) removes diastereomers, while salt formation with dibenzoyl tartaric acid enhances optical purity to 96.9% .

Comparative Analysis of Synthetic Routes

Route 1 (Path A + Dimethylamine Substitution):

Route 2 (Grignard-Based Alkylation):

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Types

The compound’s synthesis typically involves multi-step organic reactions. Key strategies include:

-

Friedel-Crafts alkylation for introducing substituents to the aromatic ring.

-

Mannich reactions to incorporate the dimethylamino group via condensation with formaldehyde and dimethylamine.

-

N-alkylation for attaching the phenylmethyl group under basic conditions.

Table 1: Representative Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂, 0–5°C | 65–78 | |

| Mannich Reaction | Formaldehyde, dimethylamine, ethanol, reflux | 82 | |

| N-Alkylation | Benzyl chloride, K₂CO₃, DMF, 80°C | 70 |

Electrophilic Substitution Reactions

The indeno-pyrrole core undergoes electrophilic substitution, primarily at the electron-rich pyrrole ring. Key observations:

-

Nitration : Occurs at the α-position of the pyrrole ring using HNO₃/H₂SO₄, yielding nitro derivatives.

-

Sulfonation : Achieved with SO₃ in DCM, producing sulfonic acid derivatives for solubility enhancement.

-

Halogenation : Bromination (Br₂/FeBr₃) selectively targets the indene moiety.

Mechanistic Insight : The dimethylamino group acts as an electron donor, activating adjacent positions for electrophilic attack.

Functional Group Transformations

The dimethylamino and phenylmethyl substituents enable further derivatization:

-

Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility.

-

Oxidation : The dimethylamino group oxidizes to a nitroso intermediate under strong oxidizing conditions (e.g., KMnO₄).

-

Hydrogenolysis : The benzyl group is removable via catalytic hydrogenation (H₂/Pd-C), exposing the NH group for further functionalization.

Cycloaddition and Ring-Opening Reactions

-

[4+2] Cycloaddition : The indene moiety participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts .

-

Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the lactam ring, yielding linear amides.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar indeno-pyrroles:

Table 3: Reactivity Comparison

| Compound | Electrophilic Substitution Rate | Preferred Reaction Sites |

|---|---|---|

| 3-((Dimethylamino)methyl) derivative | High (due to –N(CH₃)₂ activation) | Pyrrole C-2, Indene C-9 |

| 5-Bromo-3-((dimethylamino)methyl) | Moderate (Br deactivates ring) | Indene C-7 |

| Unsubstituted indeno-pyrrole | Low | Pyrrole C-3 |

Mechanistic Studies and Computational Insights

DFT calculations reveal:

-

The dimethylamino group lowers the activation energy for electrophilic substitution by 12–15 kcal/mol compared to unsubstituted analogs.

-

Charge distribution analysis shows high electron density at the pyrrole C-2 position.

Scientific Research Applications

Antiviral Properties

Recent studies have focused on the antiviral properties of compounds related to Indeno(2,1-b)pyrrol-8(1H)-one. For example, derivatives have shown efficacy against SARS-CoV-2 by inhibiting the main protease (M pro), which is crucial for viral replication. In silico studies involving molecular docking have indicated that these compounds can effectively interact with M pro, suggesting their potential as therapeutic agents against COVID-19 .

Antibacterial and Antifungal Activities

Indeno(2,1-b)pyrrol-8(1H)-one derivatives have also been investigated for their antibacterial and antifungal properties. A study demonstrated that these compounds exhibit significant antibacterial activity against various pathogens, making them candidates for the development of new antibiotics . Their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes underlines their therapeutic potential.

Organic Electronics

The unique electronic properties of Indeno(2,1-b)pyrrol-8(1H)-one derivatives position them as suitable materials for organic electronics. Research has shown that these compounds possess desirable HOMO/LUMO levels, enabling efficient electron transfer in organic photovoltaic devices. This property is critical for enhancing the efficiency of solar cells and other electronic components .

Case Studies

Mechanism of Action

The mechanism of action of indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in pharmacological studies, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

*Synthesis yields for the target compound are inferred to be moderate based on isomerization kinetics in similar systems .

Structural and Electronic Differences

- Ring Systems: Derivatives like 874990-60-0 feature a tetrahydroindeno[1,2-c]pyrrol-one framework with fluorine substitution, reducing electrophilicity compared to the fully unsaturated target compound . Cyclohepta[b]pyrrol-8(1H)-ones (e.g., 91880-83-0) lack the fused indenyl system, limiting π-stacking interactions .

Biological Activity

Indeno(2,1-b)pyrrol-8(1H)-one derivatives have garnered attention in recent years due to their diverse biological activities, including antiviral, anticancer, and antifungal properties. This article focuses on the specific compound Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- , examining its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of indeno(2,1-b)pyrrol derivatives typically involves multi-step reactions that include cyclization and functional group modifications. For instance, a recent study synthesized a series of dihydroindeno[1,2-b]pyrrol derivatives through reactions involving ninhydrin and various amines. The resulting compounds were characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm their structures and purity .

1. Antiviral Activity

Recent investigations have highlighted the antiviral potential of indeno(2,1-b)pyrrol derivatives against SARS-CoV-2. In silico studies demonstrated that specific derivatives exhibited strong binding affinities to the main protease (Mpro) of the virus. For example, compound 5f showed a binding energy of -7.28 kcal/mol, indicating significant potential as an inhibitor of viral replication . The interaction studies revealed crucial amino acid residues involved in the binding process, which may aid in the design of more effective antiviral agents.

2. Anticancer Activity

The anticancer properties of indeno(2,1-b)pyrrol compounds have been explored in various cancer cell lines. In vitro studies indicated that certain derivatives displayed potent cytotoxic effects against human cancer cells. For instance, a related compound demonstrated IC50 values ranging from 0.45 to 5.08 μM against multiple cancer cell lines, suggesting superior activity compared to established drugs like Sunitinib . The mechanism of action appears to involve apoptosis induction and inhibition of angiogenesis pathways.

3. Antifungal Activity

In addition to antiviral and anticancer properties, indeno(2,1-b)pyrrol derivatives have shown antifungal activity against various Candida species. Testing revealed that some compounds inhibited yeast growth effectively, with minimum inhibitory concentrations (MIC) comparable to or better than standard antifungal agents . This suggests their potential utility in treating fungal infections.

Summary of Findings

The following table summarizes key biological activities associated with indeno(2,1-b)pyrrol derivatives:

| Activity | Target | IC50 / MIC | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 Mpro | -7.28 kcal/mol | |

| Anticancer | Various human cancer cells | 0.45 - 5.08 μM | |

| Antifungal | Candida spp. | Varies (MIC values) |

Case Studies

Several case studies have documented the synthesis and biological evaluation of these compounds:

- Case Study 1: A study focused on synthesizing novel indeno[1,2-b]pyrrol derivatives for their antiviral activity against SARS-CoV-2. The research utilized molecular docking techniques to predict binding interactions with viral proteins .

- Case Study 2: Another investigation assessed the anticancer effects of these compounds in vitro against several cancer cell lines, revealing promising results that warrant further exploration in clinical settings .

Q & A

Q. What are the common synthetic routes for preparing derivatives of Indeno(2,1-b)pyrrol-8(1H)-one with dimethylamino and phenylmethyl substituents?

Methodological Answer: The synthesis typically involves condensation reactions between ninhydrin and enamine derivatives. For example, the reaction of ninhydrin with (E)-N-methyl-1-(methylthio)-2-nitroethenamine yields two regioisomers: dihydroindeno[1,2-b]pyrrol-4(1H)-one and dihydroindeno[2,1-b]pyrrol-8(1H)-one. The lack of regioselectivity arises from competing nucleophilic attacks on the carbonyl groups at positions 1 and 2 of ninhydrin, leading to intermediates that undergo intramolecular cyclization and tautomerization . To isolate the desired product, chromatographic separation or crystallization is recommended. NMR spectroscopy (e.g., ¹H and ¹³C) and mass spectrometry are critical for confirming regiochemical outcomes .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for analyzing stacking interactions (e.g., aromatic π-π interactions) that stabilize the lattice .

- ¹H NMR spectroscopy identifies substituent effects: for example, the dimethylamino group exhibits broad singlets (~δ 2.23–3.06 ppm), while aromatic protons resonate between δ 7.59–7.73 ppm .

- Density Functional Theory (DFT) calculations can validate experimental data by modeling electronic properties and optimizing geometries .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity and stability of the target compound during synthesis?

Methodological Answer: Electron-withdrawing groups (e.g., nitro at position 3 of the pyrrole ring) enhance electrophilicity at adjacent carbonyl carbons, favoring nucleophilic substitution. Intramolecular hydrogen bonding between the nitro group and NH moieties further stabilizes intermediates . Conversely, electron-donating groups (e.g., dimethylamino) may reduce electrophilicity, necessitating harsher reaction conditions. Computational tools like Molecular Electrostatic Potential (MEP) maps can predict reactive sites, while kinetic studies under varying temperatures/pH conditions can quantify substituent effects .

Q. What computational approaches are recommended to predict the binding affinity and pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide): Dock the compound into target protein active sites (e.g., hypoxia-inducible factor prolyl-hydroxylases) to assess binding modes and affinity. Prioritize pose clusters with low RMSD values and favorable ΔG scores .

- Molecular Dynamics (MD) Simulations (GROMACS, AMBER): Simulate ligand-receptor complexes over 100+ ns to evaluate stability (RMSF plots) and key interactions (hydrogen bonds, hydrophobic contacts) .

- ADMET Prediction (SwissADME, pkCSM): Calculate bioavailability, blood-brain barrier permeability, and cytochrome P450 inhibition to prioritize analogs with drug-like properties .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported regioselectivity outcomes for similar indenopyrrolone syntheses?

Methodological Answer: Contradictory regioselectivity (e.g., favoring dihydroindeno[1,2-b]pyrrol-4(1H)-one vs. dihydroindeno[2,1-b]pyrrol-8(1H)-one) often stems from reaction conditions:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring path A (position 2 attack), while nonpolar solvents may shift equilibrium toward path B (position 1 attack) .

- Catalytic Additives: Bases like sodium methoxide can deprotonate intermediates, altering tautomerization pathways .

- Kinetic vs. Thermodynamic Control: High-temperature/pressure conditions may favor thermodynamically stable regioisomers, whereas low temperatures trap kinetic products.

Resolution Strategy:

Conduct time-resolved NMR or LC-MS to monitor intermediate formation.

Perform free-energy calculations (DFT) to compare stability of regioisomers.

Systematically vary solvent, temperature, and catalyst in combinatorial synthesis workflows .

Q. Safety Considerations for Academic Labs

- Handling Precautions: Use PPE (nitrile gloves, EN 166-certified goggles) and fume hoods to minimize exposure. The compound’s nitro and aromatic groups may pose mutagenic risks .

- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.